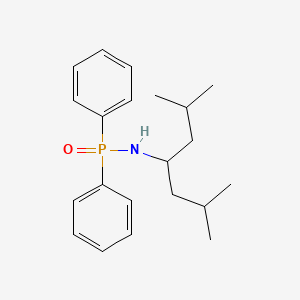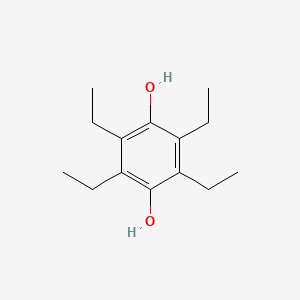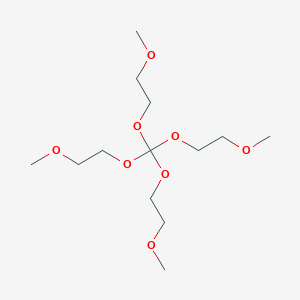
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is a chemical compound with the molecular formula C11H24O6Si. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various industrial applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- typically involves the reaction of 2-methoxyethanol with paraformaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out at 90°C for about 2 hours, and the water produced during the reaction is removed by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of paints, inks, and cleaners due to its eco-friendly properties.
Mechanism of Action
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- involves its interaction with molecular targets through its ether linkages. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved are typically related to its ability to undergo oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: This compound has a similar structure but includes a silicon atom and an ethenyl group.
Bis(2-methoxyethoxy)methane: Used in similar applications and has comparable chemical properties.
Uniqueness
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is unique due to its multiple ether linkages, which provide it with distinct chemical stability and reactivity. Its eco-friendly nature makes it a preferred choice in various industrial applications.
Properties
CAS No. |
140454-79-1 |
|---|---|
Molecular Formula |
C13H28O8 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
1-methoxy-2-[tris(2-methoxyethoxy)methoxy]ethane |
InChI |
InChI=1S/C13H28O8/c1-14-5-9-18-13(19-10-6-15-2,20-11-7-16-3)21-12-8-17-4/h5-12H2,1-4H3 |
InChI Key |
ONZPTGJVWTVTMO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(OCCOC)(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
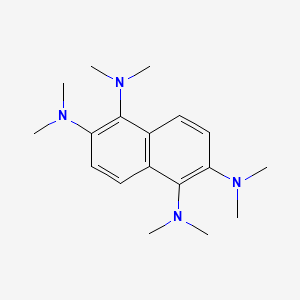

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
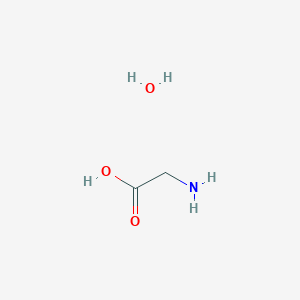
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)


